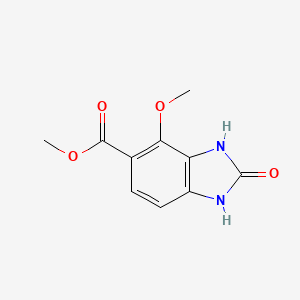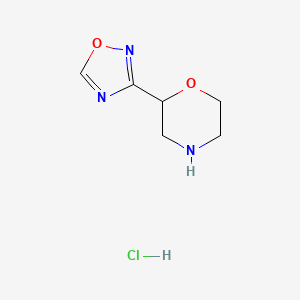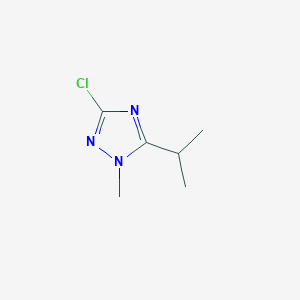![molecular formula C37H48N6O5S2 B1430419 N-(1-Benzyl-3-hydroxy-5-phenyl-4-([(1,3-thiazol-5-ylmethoxy)carbonyl]amino)pentyl)-n-([[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl)valinamide CAS No. 2096495-89-3](/img/structure/B1430419.png)
N-(1-Benzyl-3-hydroxy-5-phenyl-4-([(1,3-thiazol-5-ylmethoxy)carbonyl]amino)pentyl)-n-([[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl)valinamide
Overview
Description
N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide is a complex organic compound with a unique structure that includes multiple functional groups such as benzyl, hydroxy, phenyl, thiazolyl, and valinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 1-benzyl-3-hydroxy-5-phenylpentane and 1,3-thiazol-5-ylmethanol. These intermediates are then subjected to various coupling reactions, including amide bond formation and thiazole ring construction, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide: shares similarities with other compounds containing thiazole and valinamide moieties.
Imidazole derivatives: These compounds also exhibit a range of biological activities and are used in various applications.
Indole derivatives: Known for their biological potential, including antiviral, anticancer, and antimicrobial activities
Uniqueness
The uniqueness of N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[(5-isopropyl-1,3-thiazol-2-yl)methylamino]carbonyl}valinamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-[[methyl-[(5-propan-2-yl-1,3-thiazol-2-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)32-20-39-33(50-32)21-43(5)36(46)42-34(25(3)4)35(45)40-28(16-26-12-8-6-9-13-26)18-31(44)30(17-27-14-10-7-11-15-27)41-37(47)48-22-29-19-38-23-49-29/h6-15,19-20,23-25,28,30-31,34,44H,16-18,21-22H2,1-5H3,(H,40,45)(H,41,47)(H,42,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPURAAUYEQNTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


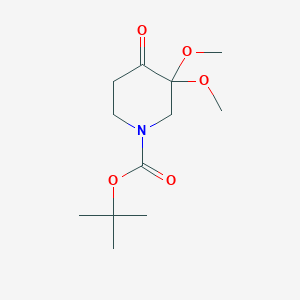
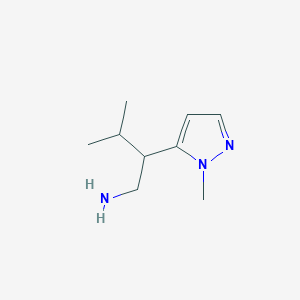
![1-[(2-Methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1430340.png)
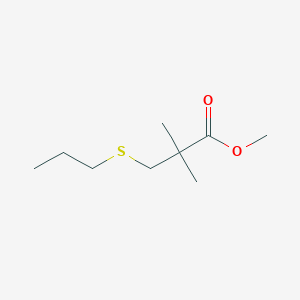
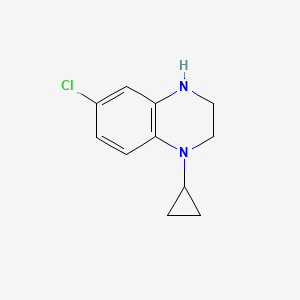
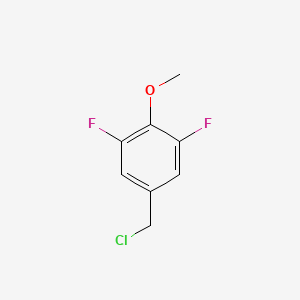

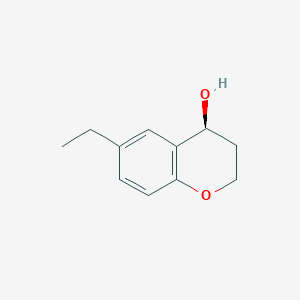
![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1430347.png)
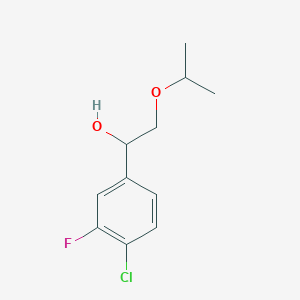
![Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate](/img/structure/B1430354.png)
